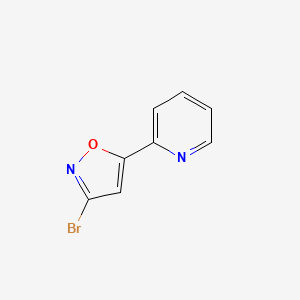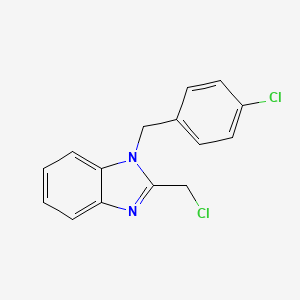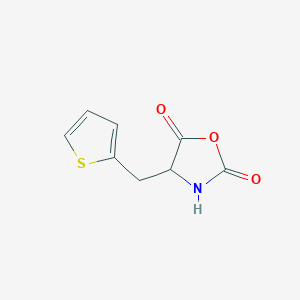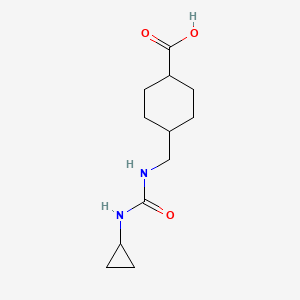
(2-Carbamoyl-phenylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2-carbamoyl-phénylsulfanyl)acétique est un composé organique de formule moléculaire C9H9NO3S. Il est caractérisé par la présence d’un groupe carbamoyle lié à un cycle phényle, qui est lui-même connecté à une unité d’acide acétique par une liaison sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide (2-carbamoyl-phénylsulfanyl)acétique implique généralement la réaction de l’acide 2-mercaptobenzoïque avec l’acide chloroacétique en présence d’une base comme l’hydroxyde de sodium. La réaction se produit par la formation d’une liaison thioéther entre le cycle phényle et l’unité d’acide acétique. Les conditions réactionnelles comprennent généralement le reflux des réactifs dans un solvant approprié comme l’éthanol ou l’eau pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle : À l’échelle industrielle, la production de l’acide (2-carbamoyl-phénylsulfanyl)acétique peut impliquer des procédés en continu pour améliorer l’efficacité et le rendement. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer davantage la possibilité de synthèse. Les méthodes industrielles visent également à minimiser les sous-produits et à garantir la pureté du produit final par des techniques telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : L’acide (2-carbamoyl-phénylsulfanyl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le groupe carbamoyle peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique, comme la nitration ou l’halogénation, dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Acide nitrique pour la nitration, halogènes (par exemple, brome) pour l’halogénation.
Principaux produits formés :
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines.
Substitution : Dérivés nitrés, composés halogénés.
Applications De Recherche Scientifique
L’acide (2-carbamoyl-phénylsulfanyl)acétique possède un large éventail d’applications en recherche scientifique, notamment :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans l’étude des mécanismes réactionnels et de la cinétique.
Biologie : Le composé peut être utilisé comme sonde pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques et d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action de l’acide (2-carbamoyl-phénylsulfanyl)acétique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe carbamoyle peut former des liaisons hydrogène avec les résidus du site actif, tandis que le cycle phényle peut s’engager dans des interactions π-π avec les acides aminés aromatiques. La liaison sulfanyl fournit une flexibilité supplémentaire et peut participer à des réactions d’échange thiol-disulfure, ce qui influence l’activité globale et la spécificité du composé.
Composés similaires :
Acide (2-carbamoyl-phénylthio)acétique : Structure similaire mais avec une liaison thioéther au lieu d’un groupe sulfanyl.
Acide (2-carbamoyl-phénylsulfinyl)acétique : Contient un groupe sulfinyle au lieu d’un groupe sulfanyl.
Acide (2-carbamoyl-phénylsulfonyl)acétique : Contient un groupe sulfonyle au lieu d’un groupe sulfanyl.
Unicité : L’acide (2-carbamoyl-phénylsulfanyl)acétique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique distinctes. La présence du groupe sulfanyl offre une poignée polyvalente pour des modifications chimiques supplémentaires, ce qui en fait un intermédiaire précieux en chimie synthétique.
Comparaison Avec Des Composés Similaires
(2-Carbamoyl-phenylthio)acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
(2-Carbamoyl-phenylsulfinyl)acetic acid: Contains a sulfinyl group instead of a sulfanyl group.
(2-Carbamoyl-phenylsulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness: (2-Carbamoyl-phenylsulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H9NO3S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
2-(2-carbamoylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H9NO3S/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |
Clé InChI |
LBNICJVAACUAKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)




![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
